molecular formula C6H6F3N3 B1485161 6-(2,2,2-Trifluoroethyl)pyrimidin-4-amine CAS No. 2092723-84-5

6-(2,2,2-Trifluoroethyl)pyrimidin-4-amine

Cat. No. B1485161
CAS RN: 2092723-84-5
M. Wt: 177.13 g/mol
InChI Key: XHEYRGRPDYXTIY-UHFFFAOYSA-N
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Description

“6-(2,2,2-Trifluoroethyl)pyrimidin-4-amine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . This compound was first synthesized by scientists as a potential anti-cancer and anti-inflammatory drug.


Synthesis Analysis

The synthesis of pyrimidin-4-amine derivatives involves various methods. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 provides 4-arylpyrimidines . A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .


Molecular Structure Analysis

The molecular structure of “6-(2,2,2-Trifluoroethyl)pyrimidin-4-amine” is represented by the InChI code 1S/C6H4Cl2F3N3/c7-3-1-4 (8)14-5 (13-3)12-2-6 (9,10)11/h1H,2H2, (H,12,13,14) .


Chemical Reactions Analysis

Pyrimidin-4-amine derivatives show a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The chemical reactions involving these compounds are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(2,2,2-Trifluoroethyl)pyrimidin-4-amine” include a molecular weight of 246.02 , storage temperature at room temperature .

Scientific Research Applications

Acaricide Development

The trifluoroethyl group in pyrimidin-4-amine derivatives has been utilized to develop novel acaricides. For instance, compound HNPC-A188 shows promising acaricidal activity with low mammalian toxicity . This compound is effective against Tetranychus urticae , a common mite pest, with an LC50 value of 0.19 mg/L, comparable to the commercial acaricide cyenopyrafen .

Fungicidal Activity

Pyrimidin-4-amine derivatives have been synthesized for their fungicidal properties, particularly against corn rust caused by Puccinia sorghi . The compound (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine , designated as T33, demonstrated superior efficacy with an EC50 value of 0.60 mg/L compared to the commercial fungicide tebuconazole .

Mitigation of Pesticide Resistance

The introduction of trifluoroethyl groups into pyrimidin-4-amine structures contributes to the development of pesticides with novel modes of action. This innovation is crucial in combating the growing resistance to existing pesticides .

Enhancement of Lipophilic Properties

Trifluoroethyl thioether compounds, including those derived from pyrimidin-4-amine, are known to improve the lipophilic pharmacokinetic properties of drug molecules. This enhancement is beneficial for increasing the efficacy of agrochemicals .

Pesticide Development

The structural modification of pyrimidin-4-amine by incorporating trifluoroethyl thioether has led to the creation of new pesticides. These compounds exhibit significant bioactivity and are instrumental in controlling mite populations on plants .

Agricultural Yield Improvement

By controlling micro pests such as mites, pyrimidin-4-amine derivatives with trifluoroethyl modifications play a vital role in preventing crop diseases and improving agricultural yield .

Safety and Hazards

The safety information for “6-(2,2,2-Trifluoroethyl)pyrimidin-4-amine” includes hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and ensuring adequate ventilation .

Future Directions

Pyrimidin-4-amine derivatives have been a hot topic in the pesticide field for many years because of their excellent biological activity . They act as mitochondrial complex I electron transport inhibitors (MET I) . More than two-thirds of pyrimidine fungicides belong to pyrimidinamine derivatives . Due to its different action mode from other commercial fungicides, the resistance of pyrimidinamine fungicides has not been reported so far . Therefore, it is a reason to explore new compounds .

properties

IUPAC Name

6-(2,2,2-trifluoroethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N3/c7-6(8,9)2-4-1-5(10)12-3-11-4/h1,3H,2H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHEYRGRPDYXTIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1N)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,2,2-Trifluoroethyl)pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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